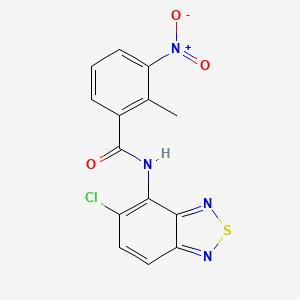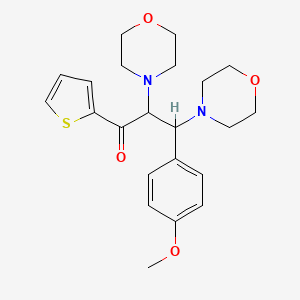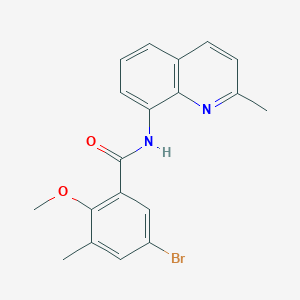![molecular formula C23H18ClN3O7 B15021824 2-methoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B15021824.png)
2-methoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is a complex organic compound with a unique structure that includes methoxy, nitrophenoxy, hydrazono, and chlorobenzoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Hydrazone Intermediate: This involves the reaction of 2-nitrophenoxyacetic acid with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate is then reacted with 2-methoxy-4-formylphenyl 2-chlorobenzoate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitrophenoxy group can also be reduced to form amino derivatives.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can yield amino derivatives.
Aplicaciones Científicas De Investigación
2-methoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The nitrophenoxy and hydrazono groups are believed to play a key role in its biological activity by interacting with enzymes and receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methoxy-4-((E)-{[(4-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 3-chlorobenzoate
- 2-methoxy-4-((E)-{[(2-nitrophenoxy)propionyl]hydrazono}methyl)phenyl 3-chlorobenzoate
- 2-methoxy-4-((E)-{[(1-naphthyloxy)acetyl]hydrazono}methyl)phenyl 3-chlorobenzoate
Uniqueness
The uniqueness of 2-methoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H18ClN3O7 |
|---|---|
Peso molecular |
483.9 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H18ClN3O7/c1-32-21-12-15(10-11-20(21)34-23(29)16-6-2-3-7-17(16)24)13-25-26-22(28)14-33-19-9-5-4-8-18(19)27(30)31/h2-13H,14H2,1H3,(H,26,28)/b25-13+ |
Clave InChI |
ANNJLBFWPGMCBJ-DHRITJCHSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3Cl |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propan-1-ol](/img/structure/B15021741.png)

![6-(4-ethoxyphenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021762.png)
![4-chloro-N-[1-(3,4-dimethylphenyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide](/img/structure/B15021767.png)
![N,N'-biphenyl-4,4'-diylbis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]](/img/structure/B15021778.png)

![4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-methyl-2-phenylquinoline](/img/structure/B15021793.png)
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B15021801.png)

![N'-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-[(4-nitrophenyl)amino]acetohydrazide](/img/structure/B15021807.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B15021823.png)
![N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B15021835.png)
![(3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15021840.png)
![2-[3-Benzyl-5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-methyl-1,3-benzothiazole](/img/structure/B15021843.png)
